molecular formula C5F9I B1140913 1-Iodononafluoro(3-methylbut-1-ene) CAS No. 105774-97-8

1-Iodononafluoro(3-methylbut-1-ene)

Cat. No. B1140913
CAS RN: 105774-97-8
M. Wt: 357.94
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1-Iodononafluoro(3-methylbut-1-ene)-related compounds involves dehydrohalogenation reactions and controlled thermal processes. For example, perfluoro-(3-methylbuta-1,2-diene) can be synthesized by dehydrohalogenation of 2H,2H-hexafluoro-1-iodo-3-trifluoromethylbutane, a process that involves the thermal reaction of heptafluoro-2-iodopropane with vinylidene fluoride. The use of potassium hydroxide or hot charcoal as reagents yields different isomers due to the catalysis of allylic rearrangement by the latter (Banks et al., 1969).

Molecular Structure Analysis

The molecular structure of 1-Iodononafluoro(3-methylbut-1-ene) and its derivatives is characterized by the presence of a highly electronegative fluorine atoms and an iodonium group. These elements contribute to a distinct square-planar geometry around the iodine atom, as observed in similar compounds. For instance, the crystal structures of various iodonium trifluoromethanesulfonates reveal distorted square-planar geometries around the iodine atoms, indicating strong interactions with counter-ions (Hinkle & McDonald, 2002).

Chemical Reactions and Properties

1-Iodononafluoro(3-methylbut-1-ene) and related compounds undergo a wide range of chemical reactions, reflecting their versatile chemical properties. They are highly reactive towards nucleophiles and can participate in addition reactions, rearrangements, and polymerization under certain conditions. For example, perfluoro-(3-methylbuta-1,2-diene) is attacked by nucleophiles, leading to various reaction products, and undergoes oligomerization and polymerization when heated under pressure (Banks et al., 1969).

Scientific Research Applications

Crystal Structure and Reactivity

Research has been conducted on compounds similar to "1-Iodononafluoro(3-methylbut-1-ene)", focusing on their crystal structures and chemical reactivity. For instance, studies on alkenyl(aryl)iodonium salts have detailed the structural characteristics and potential reactivity of such compounds, revealing insights into their distorted square-planar geometries and interactions with trifluoromethanesulfonate counter-ions (Hinkle & McDonald, 2002).

Synthesis and Properties of Flavone Derivatives

Research into the synthesis and properties of acetylenic flavone derivatives has shown how iodoflavone reacts with certain alkynes to produce compounds with notable antimicrobial and cytotoxic activities. This research highlights the utility of iodine-based reagents in synthesizing complex organic molecules with potential biological activities (Artali et al., 2003).

Oxidation Mechanisms

Another avenue of research focuses on oxidation mechanisms , such as the OH radical-induced oxidation of but-1-ene and its derivatives. These studies provide insights into the behavior of these compounds in atmospheric chemistry contexts, revealing the complexities of product distributions and reaction pathways (Benkelberg et al., 2000).

Fluorinated Compounds Synthesis

In the realm of fluorinated compounds synthesis , research detailing the preparation of novel compounds through reactions involving fluorinated segments showcases the versatility of these reactions in generating molecules with potential utility in various chemical industries (Amato & Calas, 2003).

Gas-Phase Elimination Kinetics

The gas-phase elimination kinetics of chloro-methylbut-ene compounds have been studied to understand the stability and reactivity of these molecules better. Such research contributes to our understanding of organic reaction mechanisms and the factors influencing reaction rates (Lezama et al., 2012).

Safety and Hazards

The safety data sheet advises to avoid dust formation and breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLZYXPNBHIUMY-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\F)/I)(\C(C(F)(F)F)(C(F)(F)F)F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896304
Record name (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene

CAS RN

105774-97-8
Record name (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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